molecular formula C12H19FOSi B1268824 tert-Butyl(2-fluorophenoxy)dimethylsilane

tert-Butyl(2-fluorophenoxy)dimethylsilane

Cat. No. B1268824
M. Wt: 226.36 g/mol
InChI Key: XYCONJXQTVOVQQ-UHFFFAOYSA-N
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Patent
US08030354B2

Procedure details

A 500 mL round bottom flask was charged with tert-butyldimethylchlorosilane (73.9 g, 491 mmol) (available from Aldrich), DMF (220 mL), 2-fluorophenol (41.3 mL, 446 mmol) (available from Aldrich), and imidazole (75.9 g, 1115 mmol). The pale yellow solution was stirred for 1.5 hours at 25° C. and diluted with hexanes (1 L). The organic phase was washed with water (1×300 mL), saturated aqueous NaHCO3 (3×300 mL), water (3×300 mL) and brine (1×300 mL). The organic phase was then dried (MgSO4), and concentrated to afford 84.A (101 g, 100% yield) as a colorless liquid. The crude product was used without further purification.
Quantity
73.9 g
Type
reactant
Reaction Step One
Quantity
41.3 mL
Type
reactant
Reaction Step One
Quantity
75.9 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([CH3:8])([CH3:7])Cl)([CH3:4])([CH3:3])[CH3:2].[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[OH:16].N1C=CN=C1>CN(C=O)C>[C:1]([Si:5]([O:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[F:9])([CH3:8])[CH3:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
73.9 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Name
Quantity
41.3 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)O
Name
Quantity
75.9 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
220 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
hexanes
Quantity
1 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The pale yellow solution was stirred for 1.5 hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with water (1×300 mL), saturated aqueous NaHCO3 (3×300 mL), water (3×300 mL) and brine (1×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](C)(C)OC1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 101 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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